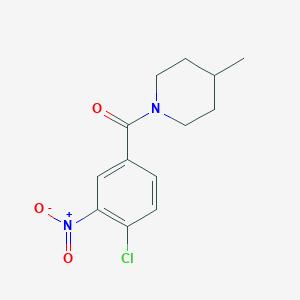

(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone

Description

(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is a ketone derivative featuring a 4-chloro-3-nitrophenyl group linked to a 4-methylpiperidine moiety via a methanone bridge. The compound’s molecular formula is inferred as C₁₃H₁₅ClN₂O₃, with a molecular weight of approximately 282.72 g/mol based on similar derivatives like its positional isomer (2-chloro-4-nitrophenyl)(4-methylpiperidin-1-yl)methanone . Such compounds are often intermediates in pharmaceutical synthesis, particularly for antiparasitic agents like flubendazole .

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)10-2-3-11(14)12(8-10)16(18)19/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBHEBDGLZYWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group, forming 4-chloro-3-nitrophenyl.

Acylation: The nitrated compound is then subjected to acylation with 4-methylpiperidine in the presence of a suitable acylating agent, such as acetyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized under strong oxidative conditions to introduce additional functional groups or to break down the molecule.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: Formation of (4-amino-3-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products with additional functional groups or cleavage products.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is in the development of pharmaceuticals. Its structure suggests potential activity against various biological targets, making it a candidate for drug design.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine ring can enhance activity against serotonin reuptake inhibitors, suggesting that this compound could be explored for similar effects in future studies.

Chemical Synthesis

This compound is also utilized as an intermediate in organic synthesis. Its chlorinated phenyl group can participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex molecules.

Table: Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Coupling Reactions | Forms biaryl compounds through coupling |

| Reduction Reactions | Can be reduced to yield amines |

Material Science

In material science, this compound can be used to create polymers or as a building block for advanced materials due to its functional groups that allow for further chemical modifications.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified under GHS as causing skin irritation and serious eye irritation, indicating that appropriate safety measures should be taken during handling and experimentation.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinyl group may enhance binding affinity to biological targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the aromatic ring. For example:

- (2-Chloro-4-nitrophenyl)(4-methylpiperidin-1-yl)methanone (CAS: 282104-35-2) shares the same molecular formula but places the chloro and nitro groups at positions 2 and 4, respectively. This structural variation may alter electronic effects and reactivity compared to the target compound .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| Target Compound | C₁₃H₁₅ClN₂O₃ | 282.72 | 4-Cl, 3-NO₂ |

| Positional Isomer | C₁₃H₁₅ClN₂O₃ | 282.72 | 2-Cl, 4-NO₂ |

Piperidine/Piperazine Derivatives

Replacing the 4-methylpiperidine group with piperazine or modified piperidine rings significantly impacts biological activity and physicochemical properties:

- (4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone (CAS: 563538-35-2) has a piperazine ring instead of 4-methylpiperidine.

- 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(4-chloro-3-nitrophenyl)methanone (Compound 13) exhibits a higher molecular weight (473.0 g/mol) and a melting point of 268–272°C, indicating increased thermal stability due to the quinazoline moiety .

Aromatic Ring Modifications

Substituting the 4-methylpiperidine group with other aromatic or aliphatic groups alters applications and stability:

- (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone (CAS: 31431-16-0) replaces the 4-methylpiperidine with a 4-fluorophenyl group. This compound is a precursor for flubendazole, an antiparasitic drug, and has a molecular weight of 279.65 g/mol .

- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone (CAS: 31545-26-3) features a cyclopropyl group, which may enhance metabolic stability due to the ring’s strain and rigidity .

Biological Activity

(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone, a compound with the molecular formula and a molecular weight of 282.72 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 282.72 g/mol

- CAS Number : 899953-54-9

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the context of cancer treatment. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis via caspase activation | |

| MDA-MB-231 | 20.0 | Microtubule destabilization | |

| HCT116 | 45.0 | Inhibition of cell proliferation |

Detailed Findings

- Apoptosis Induction : In a study involving MCF-7 breast cancer cells, flow cytometry analysis indicated that the compound significantly accelerated apoptosis in a dose-dependent manner, with an IC50 value of approximately 25.72 µM . This suggests that the compound may activate apoptotic pathways, potentially through caspase activation.

- Microtubule Destabilization : Another study focused on MDA-MB-231 cells demonstrated that at a concentration of 20 µM, the compound inhibited microtubule assembly by 40.76% to 52.03%, indicating its role as a microtubule-destabilizing agent . This mechanism is crucial for disrupting cancer cell mitosis.

- Cell Proliferation Inhibition : In HCT116 human colon cancer cells, the compound exhibited significant antiproliferative activity, reinforcing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The induction of apoptosis is largely mediated through the activation of caspases, which are critical enzymes in the apoptotic pathway.

- Microtubule Disruption : By destabilizing microtubules, the compound interferes with normal cell division processes, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Tumor Growth Suppression : In vivo studies demonstrated that administration of this compound led to significant suppression of tumor growth in mice models suffering from induced tumors . This highlights its potential applicability in clinical oncology.

- Comparative Studies with Other Compounds : Comparative evaluations with established anticancer agents indicated that this compound showed comparable or superior efficacy against certain cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for (4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone?

Answer:

The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React 4-chloro-3-nitrobenzoyl chloride with 4-methylpiperidine in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl by-products .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict control of reaction temperature (0–5°C) to minimize side reactions like over-acylation .

Characterization : Confirm purity via HPLC (>95%) and structural validation using -NMR and -NMR.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : -NMR identifies aromatic protons (δ 7.8–8.2 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm). -NMR (if fluorinated analogs are synthesized) resolves electronic effects of substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 323.08) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity. Use 1-(4-Methoxy-3-methylphenyl)ethanone as a retention time reference .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Contradictions often arise from assay-specific variables:

- Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. pathological environments. For example, protonation of the piperidine nitrogen alters binding affinity to G-protein-coupled receptors .

- Purity Checks : By-products like unreacted 4-methylpiperidine (retention time: 3.2 min in GC-MS) may inhibit off-target proteins. Re-purify using preparative TLC (silica gel, chloroform/methanol 9:1) .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate results across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What strategies optimize the compound’s selectivity for target receptors in structure-activity relationship (SAR) studies?

Answer:

Key strategies include:

Substituent Modification :

- Replace the 4-methyl group on piperidine with bulkier substituents (e.g., cycloheptyl) to sterically hinder off-target binding .

- Introduce electron-withdrawing groups (e.g., -CF) at the 3-nitro position to enhance π-π stacking with aromatic residues in the binding pocket .

Computational Modeling :

- Perform docking studies (e.g., AutoDock Vina) to predict binding modes to dopamine D vs. serotonin 5-HT receptors. Prioritize derivatives with >5 kcal/mol energy difference .

| Derivative | Substituent | Target Affinity (IC, nM) | Selectivity Ratio (D/5-HT) |

|---|---|---|---|

| Parent Compound | 4-Methyl | 120 ± 15 | 1.8 |

| Cycloheptyl Analog | Cycloheptyl | 85 ± 10 | 4.2 |

| 3-CF Analog | -CF | 60 ± 8 | 6.5 |

Advanced: How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

Crystallization challenges arise from conformational flexibility:

- Solvent Selection : Use mixed solvents (e.g., ethanol/diethyl ether) to slow nucleation. The chloro substituent’s polarity favors crystal lattice stability .

- Temperature Gradients : Gradual cooling (from 40°C to 4°C over 48 hours) promotes ordered packing.

- Co-crystallization : Add a stabilizing agent (e.g., 4-hydroxypiperidine) to form hydrogen bonds with the methanone carbonyl group .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Kinase Inhibition : The nitro group facilitates hydrogen bonding with ATP-binding pockets in kinases (e.g., JNK3). Test at 10 µM in kinase profiling panels .

- CNS Drug Development : The 4-methylpiperidine moiety enhances blood-brain barrier penetration. Assess in vitro permeability using MDCK-MDR1 monolayers .

Advanced: How can conflicting solubility data in aqueous vs. lipid-based media be reconciled?

Answer:

- pH-Dependent Solubility : The compound’s logD (2.1 at pH 7.4 vs. 3.5 at pH 5.0) explains discrepancies. Use phosphate-buffered saline (PBS) for aqueous studies and Tween-80 emulsions for lipid-based assays .

- Co-solvent Systems : For in vivo studies, dissolve in 10% DMSO/40% PEG-400/50% saline. Validate stability via LC-MS over 24 hours .

Advanced: What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via:

- UPLC-PDA : Detect nitro group reduction products (λ = 310 nm).

- LC-MS/MS : Identify hydrolyzed intermediates (e.g., 4-chloro-3-nitrobenzoic acid, m/z 200.1) .

- Stabilization : Add antioxidants (0.01% BHT) to lipid formulations to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.